molecular formula C40H48N4O6 B1221036 Sc-alpha alpha delta 9 CAS No. 219905-91-6

Sc-alpha alpha delta 9

Cat. No.: B1221036
CAS No.: 219905-91-6
M. Wt: 680.8 g/mol
InChI Key: WEKFGLUSHCQPGG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Sc-alpha alpha delta 9 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The compound is typically synthesized through a series of reactions including amidation, esterification, and carbamoylation. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity . Industrial production methods are similar but scaled up to accommodate larger quantities, with additional purification steps to meet regulatory standards.

Chemical Reactions Analysis

Sc-alpha alpha delta 9 undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction can occur under various conditions, often involving nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Sc-alpha alpha delta 9 has a wide range of scientific research applications:

Mechanism of Action

Sc-alpha alpha delta 9 exerts its effects primarily through the inhibition of phospholipase C. This enzyme plays a crucial role in the hydrolysis of phospholipids, leading to the generation of second messengers involved in cell signaling. By inhibiting phospholipase C, this compound disrupts these signaling pathways, resulting in reduced cell proliferation and oncogenic activity . The compound’s structural resemblance to phospholipids allows it to effectively bind to the enzyme’s active site, blocking its activity .

Comparison with Similar Compounds

Sc-alpha alpha delta 9 is unique in its dual functionality as both a phospholipase C inhibitor and an anti-proliferative agent. Similar compounds include:

Properties

CAS No.

219905-91-6

Molecular Formula

C40H48N4O6

Molecular Weight

680.8 g/mol

IUPAC Name

5-[benzyl-[2-[(2,5-diphenyl-1,3-oxazole-4-carbonyl)amino]ethyl]amino]-2-(decanoylamino)-5-oxopentanoic acid

InChI

InChI=1S/C40H48N4O6/c1-2-3-4-5-6-7-17-24-34(45)42-33(40(48)49)25-26-35(46)44(29-30-18-11-8-12-19-30)28-27-41-38(47)36-37(31-20-13-9-14-21-31)50-39(43-36)32-22-15-10-16-23-32/h8-16,18-23,33H,2-7,17,24-29H2,1H3,(H,41,47)(H,42,45)(H,48,49)

InChI Key

WEKFGLUSHCQPGG-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NC(CCC(=O)N(CCNC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4)C(=O)O

Canonical SMILES

CCCCCCCCCC(=O)NC(CCC(=O)N(CCNC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4)C(=O)O

Synonyms

4-(benzyl-(2-((2,5-diphenyl-oxazole-4-carbonyl)-amino)-ethyl)-carbamoyl)-2-decanoylamino butyric acid
SC alphaalphadelta9
SC-alphaalphadelta9

Origin of Product

United States

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